Cas no 691860-74-9 (N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide)

N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 化学的及び物理的性質
名前と識別子
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- N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide
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N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867892-0.05g |
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide |
691860-74-9 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamideに関する追加情報
Research Brief on N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9)
N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and biphenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The growing body of research on this molecule underscores its relevance in drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide. One key area of investigation has been its role as an inhibitor of specific kinases and other signaling proteins involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against a subset of tyrosine kinases, suggesting its potential as a lead compound for the development of targeted cancer therapies.
In addition to its kinase inhibitory properties, N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide has also been explored for its anti-inflammatory effects. A preclinical study conducted by researchers at a leading pharmaceutical institute revealed that the compound significantly reduces the production of pro-inflammatory cytokines in vitro and in vivo. These findings highlight its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, which is critical for further preclinical and clinical evaluation. Notably, a 2022 patent application disclosed a novel synthetic pathway that improves yield and purity, addressing previous challenges in large-scale manufacturing.
Despite these promising developments, challenges remain in the clinical translation of N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its drug-like properties. Ongoing research is focused on structural modifications to improve solubility, metabolic stability, and target specificity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide (CAS: 691860-74-9) represents a promising candidate for therapeutic development, with demonstrated efficacy in kinase inhibition and anti-inflammatory applications. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be essential to fully realize its potential. This compound exemplifies the intersection of chemical biology and drug discovery, offering valuable insights for future innovations in the field.
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